molecular formula C10H17N3O B8015708 3-(cyclohexyloxy)-1-methyl-1H-pyrazol-4-amine

3-(cyclohexyloxy)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B8015708
M. Wt: 195.26 g/mol
InChI Key: OMDGKHZAMHIQEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(cyclohexyloxy)-1-methyl-1H-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with a cyclohexyloxy group at the 3-position and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclohexyloxy)-1-methyl-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the cyclohexyloxy group: This step involves the nucleophilic substitution of a suitable leaving group (such as a halide) on the pyrazole ring with cyclohexanol, often facilitated by a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(cyclohexyloxy)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound, potentially leading to the formation of hydrazine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

3-(cyclohexyloxy)-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(cyclohexyloxy)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(cyclohexyloxy)-1H-pyrazol-4-amine: Lacks the methyl group at the 1-position.

    1-methyl-3-(phenoxy)-1H-pyrazol-4-amine: Substitutes the cyclohexyloxy group with a phenoxy group.

    3-(cyclohexyloxy)-1-ethyl-1H-pyrazol-4-amine: Replaces the methyl group with an ethyl group.

Uniqueness

3-(cyclohexyloxy)-1-methyl-1H-pyrazol-4-amine is unique due to the specific combination of substituents on the pyrazole ring, which can confer distinct chemical and biological properties

Properties

IUPAC Name

3-cyclohexyloxy-1-methylpyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-13-7-9(11)10(12-13)14-8-5-3-2-4-6-8/h7-8H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDGKHZAMHIQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC2CCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.